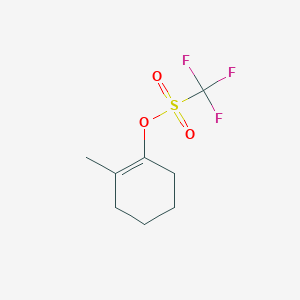
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is an organofluorine compound that features a trifluoromethylsulfonyloxy group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene typically involves the introduction of the trifluoromethylsulfonyloxy group onto a cyclohexene ring. One common method is the reaction of 2-methyl-1-cyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the trifluoromethylsulfonyloxy group or to alter the cyclohexene ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or an alcohol.
科学的研究の応用
1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, enhancing their stability and activity. It is also employed in the design of probes for biological imaging.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism by which 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene exerts its effects involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
類似化合物との比較
- Trifluoromethyl phenyl sulfone
- Trifluoromethyltrimethylsilane
- Sodium trifluoromethanesulfinate
Comparison: 1-(Trifluoromethylsulfonyloxy)-2-methyl-1-cyclohexene is unique due to its cyclohexene ring structure, which imparts different reactivity and physical properties compared to linear or aromatic trifluoromethyl compounds Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in synthetic chemistry
特性
分子式 |
C8H11F3O3S |
|---|---|
分子量 |
244.23 g/mol |
IUPAC名 |
(2-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H2,1H3 |
InChIキー |
HSGJMDJLDHZPAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCC1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)

![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
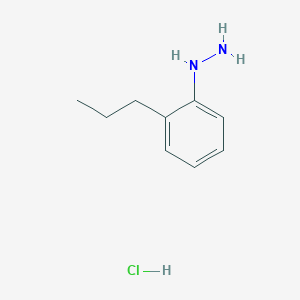
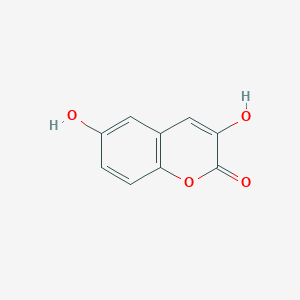
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
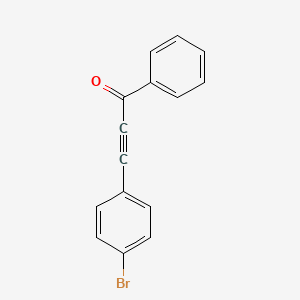
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
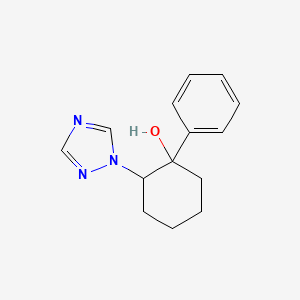
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
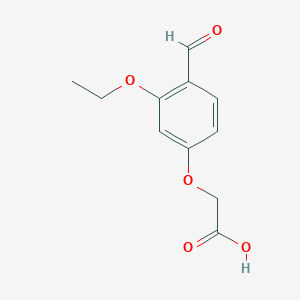
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
